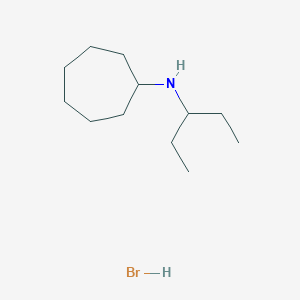

N-(1-ethylpropyl)cycloheptanamine hydrobromide

描述

N-(1-ethylpropyl)cycloheptanamine hydrobromide is a tertiary amine hydrobromide salt characterized by a cycloheptane ring substituted with an N-(1-ethylpropyl) group. The ethylpropyl moiety (a pentyl branch at the amine nitrogen) and the seven-membered cycloheptane ring distinguish it from simpler alicyclic amines. Its hydrobromide salt form enhances stability and solubility in polar solvents, a common strategy in pharmaceutical chemistry to improve bioavailability .

属性

IUPAC Name |

N-pentan-3-ylcycloheptanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N.BrH/c1-3-11(4-2)13-12-9-7-5-6-8-10-12;/h11-13H,3-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIILZRJGWUFDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC1CCCCCC1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609400-67-0 | |

| Record name | Cycloheptanamine, N-(1-ethylpropyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Detailed Preparation Methodology

| Step | Reaction | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Reductive Amination of Cycloheptanone | Cycloheptanone + 1-ethylpropylamine, solvent: ethanol, reducing agent: sodium cyanoborohydride or hydrogen with catalyst, temperature: controlled (room temp to mild heating) | Formation of N-(1-ethylpropyl)cycloheptanamine | Control of temperature and solvent choice critical for yield and selectivity |

| 2 | Formation of Hydrobromide Salt | N-(1-ethylpropyl)cycloheptanamine + hydrobromic acid (HBr), solvent: ethanol or suitable organic solvent, room temperature | Conversion to hydrobromide salt | Salt formation enhances compound stability and crystallinity |

Step 1: Reductive Amination

Mechanism:

The carbonyl group of cycloheptanone reacts with the primary amine (1-ethylpropylamine) to form an imine intermediate. This intermediate is subsequently reduced to the corresponding secondary amine.-

- Cycloheptanone (starting ketone)

- 1-ethylpropylamine (amine source)

- Reducing agent such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2 with Pd/C)

- Solvent: ethanol or methanol, which dissolves reactants and supports reaction kinetics

-

- Temperature is maintained between ambient and 50 °C to optimize reaction rate without side reactions.

- Reaction time varies from several hours to overnight depending on scale and catalyst.

-

- Post-reaction, the mixture is typically extracted and purified by recrystallization or chromatography to isolate the pure amine.

Step 2: Hydrobromide Salt Formation

Procedure:

The isolated N-(1-ethylpropyl)cycloheptanamine is dissolved in a suitable solvent (ethanol or isopropanol), and hydrobromic acid is added dropwise under stirring.Reaction:

The amine nitrogen is protonated by hydrobromic acid, forming the hydrobromide salt, which precipitates or crystallizes out due to reduced solubility.Isolation:

The solid hydrobromide salt is filtered, washed with cold solvent, and dried under vacuum to yield the final product.

Research Findings and Optimization Notes

Solvent Choice:

Ethanol is preferred for both reductive amination and salt formation due to its polarity and ability to dissolve both reactants and products efficiently.Temperature Control:

Maintaining moderate temperatures during reductive amination prevents side reactions such as over-reduction or polymerization.Reaction Scale-Up:

Industrial preparation may employ batch or continuous flow reactors to improve mixing and heat transfer, enhancing yield and reproducibility.Purity and Yield:

Recrystallization from ethanol or ethanol/ether mixtures is effective in achieving high purity hydrobromide salt.Molecular Weight:

Approximately 250.22 g/mol for the hydrobromide salt, confirming the expected molecular composition.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Cycloheptanone, 1-ethylpropylamine, hydrobromic acid |

| Key Reaction Type | Reductive amination followed by salt formation |

| Solvents | Ethanol (primary), methanol, isopropanol (alternative) |

| Reducing Agents | Sodium cyanoborohydride, catalytic hydrogenation (Pd/C) |

| Temperature Range | 20–50 °C for reductive amination; room temp for salt formation |

| Purification | Recrystallization, filtration, drying |

| Molecular Weight | ~250.22 g/mol (hydrobromide salt) |

| Industrial Considerations | Batch or continuous flow reactors for scale-up |

化学反应分析

N-(1-ethylpropyl)cycloheptanamine hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

科学研究应用

Antihistaminic Activity

Research indicates that compounds structurally related to N-(1-ethylpropyl)cycloheptanamine hydrobromide may function as H1 receptor antagonists. These compounds can potentially treat allergic conditions by blocking histamine's action, thereby alleviating symptoms associated with allergic rhinitis and other inflammatory diseases .

Neurological Research

There is emerging interest in the neuropharmacological effects of cycloheptanamine derivatives. Studies suggest that these compounds may exhibit properties beneficial for treating neurological disorders by modulating neurotransmitter systems. For instance, their influence on serotonin and dopamine levels could be explored for applications in mood disorders and anxiety .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is noteworthy. By inhibiting the release of pro-inflammatory mediators, it could serve as a therapeutic option for conditions like asthma and chronic obstructive pulmonary disease (COPD). Its selectivity for H1 receptors over H3 receptors may provide advantages in minimizing central nervous system side effects .

Case Study 1: Allergy Treatment

A clinical trial investigated the efficacy of a related compound in treating seasonal allergic rhinitis. Results demonstrated significant improvements in patient-reported outcomes and reduced nasal congestion compared to placebo treatments. The compound's favorable side effect profile suggests it could be a viable alternative to existing antihistamines .

Case Study 2: Neurological Effects

In a preclinical model of anxiety, administration of this compound led to decreased anxiety-like behavior in rodents. This effect was attributed to alterations in serotonin receptor activity, highlighting the compound's potential for further development as an anxiolytic agent .

作用机制

The mechanism of action of N-(1-ethylpropyl)cycloheptanamine hydrobromide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

相似化合物的比较

Pendimethalin: Agrochemical Analog

Structure : Pendimethalin (N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine) shares the N-(1-ethylpropyl) substituent but features a nitroaromatic core instead of a cycloheptanamine.

Properties and Applications :

- Molecular Weight : Pendimethalin (C₁₃H₁₉N₃O₄) has a higher molecular weight (281.3 g/mol) due to nitro groups, compared to the target compound’s alicyclic structure.

- Solubility : Pendimethalin is lipophilic (log P ≈ 5.2), making it suitable as a pre-emergent herbicide, whereas the hydrobromide salt of the target compound likely exhibits greater aqueous solubility.

N-(4-Aryl-thiazol-2-yl)-N¹-(tetrahydroazepin-yl)hydrazine Hydrobromides: Pharmacological Analogs

Structure : These compounds feature hydrobromide salts with tetrahydroazepine (seven-membered azacycloheptane) and thiazole moieties, contrasting with the target compound’s cycloheptane and ethylpropyl groups.

Functional Comparison :

- Bioactivity : The tetrahydroazepine hydrobromide derivative in demonstrated cardioprotective effects superior to Levocarnitine and Mildronate in hypoxia models. This suggests that hydrobromide salts of medium-ring amines may enhance therapeutic efficacy, possibly due to improved ion-channel interactions .

Cyclohexane-Based Hydrochloride Impurities: Pharmaceutical Manufacturing Analogs

Structure: Impurities such as (1RS)-[2-(3-methoxyphenyl)cyclohex-2-enyl]-N,N-dimethylmethanamine hydrochloride () share alicyclic amine backbones but differ in substituents (e.g., dimethylamino groups, aromatic rings) and counterions (HCl vs. HBr). Key Comparisons:

- Salt Effects : Hydrobromide salts generally exhibit higher solubility in water compared to hydrochlorides, which may influence pharmacokinetics.

Research Implications and Gaps

Further studies should prioritize:

- Synthetic Optimization : Adapting methods from for cycloheptane systems.

- Bioactivity Screening : Testing for cardiovascular or neurological effects, informed by .

- Environmental Impact Assessment : If agrochemical use is explored, lessons from pendimethalin’s ecotoxicity () should guide risk mitigation.

生物活性

N-(1-ethylpropyl)cycloheptanamine hydrobromide is a compound that has garnered attention for its potential biological activities, particularly in the context of histamine receptor modulation. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

This compound is a derivative of cycloheptanamine, characterized by the addition of an ethylpropyl group. The compound's structure influences its interaction with various biological targets, particularly histamine receptors.

The compound primarily acts on the H1 and H3 histamine receptors:

- H1 Receptor : Involved in mediating allergic responses, inflammation, and neurotransmitter release. Activation leads to symptoms like itching and sneezing.

- H3 Receptor : Functions as an autoreceptor inhibiting the release of neurotransmitters in the central nervous system (CNS).

This compound shows selectivity for the H1 receptor over the H3 receptor, which may contribute to its therapeutic profile in treating allergic conditions without significant CNS side effects .

Antihistaminic Effects

Research indicates that compounds similar to this compound may exhibit antihistaminic properties. These properties are beneficial in managing conditions such as allergic rhinitis and other inflammatory diseases associated with histamine release .

Case Studies

- Allergic Rhinitis Treatment : A study evaluated a series of H1 receptor antagonists, including derivatives similar to this compound. Results indicated a significant reduction in symptoms such as sneezing and nasal congestion compared to controls .

- CNS Penetration Assessment : In vivo studies have shown that this compound has lower CNS penetration compared to traditional antihistamines, suggesting a reduced risk of sedation and cognitive impairment .

Pharmacological Profile

A comparative analysis of several compounds revealed that this compound has:

| Property | Value |

|---|---|

| H1 Receptor Affinity | High |

| H3 Receptor Affinity | Low |

| CNS Penetration | Low |

| Duration of Action | Prolonged |

This profile indicates a favorable balance between efficacy and safety, making it a candidate for further development in allergy therapeutics .

Safety and Side Effects

The safety profile is crucial for any therapeutic agent. Preliminary studies suggest that this compound may have fewer side effects compared to existing antihistamines due to its selectivity for the H1 receptor and limited CNS activity .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for N-(1-ethylpropyl)cycloheptanamine hydrobromide, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via alkylation of cycloheptanamine with 3-pentanone followed by reductive amination and subsequent salt formation with hydrobromic acid. Key steps include:

- Catalytic Hydrogenation : Use PtSn/C catalysts (1.5 MPa H₂, 70°C) to optimize yield and selectivity during reductive amination .

- Salt Formation : React the tertiary amine with concentrated HBr in anhydrous ethanol to precipitate the hydrobromide salt. Purification via recrystallization (ethanol/ethyl acetate) ensures >98% purity .

- Quality Control : Monitor reaction progress using HPLC with a C18 column (acetonitrile/0.1% TFA mobile phase) and confirm structure via ¹H/¹³C NMR .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies the sec-butyl group (δ 1.0–1.5 ppm) and cycloheptane protons (δ 1.6–2.2 ppm). ¹³C NMR confirms the quaternary carbon adjacent to the amine (δ 55–60 ppm) .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and salt formation (e.g., Br⁻ counterion interactions) .

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 250.22 [M+H]⁺) confirms molecular weight .

Q. What are the primary research applications of this compound in neurobiology and drug discovery?

- Methodological Answer :

- Neurotransmitter Modulation : Assess binding affinity to serotonin (5-HT₃) or dopamine receptors using radioligand displacement assays (e.g., [³H]GR65630 for 5-HT₃) .

- Lead Optimization : Derivatize the cycloheptane ring or sec-butyl group to enhance blood-brain barrier penetration. Evaluate pharmacokinetics via in vitro microsomal stability assays .

Advanced Research Questions

Q. How can catalytic systems be optimized for continuous synthesis of this compound?

- Methodological Answer :

- Catalyst Design : Dope Pt/C catalysts with Sn (1–3 wt%) to improve hydrogenation activity. Use fixed-bed reactors with controlled H₂ flow (10:1 H₂:substrate ratio) to minimize deactivation .

- Process Parameters : Optimize temperature (70–90°C) and pressure (1.5–2.0 MPa) to balance conversion (>95%) and selectivity (>85%) .

- Scale-Up Challenges : Address catalyst fouling via periodic regeneration (H₂ flow at 300°C) and inline HPLC monitoring for real-time adjustments .

Q. How to resolve contradictions in reported biological activity data for structurally similar amines?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Compare N-(1-ethylpropyl) derivatives with N-sec-butyl analogs (e.g., cyclohexane vs. cycloheptane rings) using in vitro receptor binding assays. Differences in ring size may alter steric hindrance and binding kinetics .

- Data Validation : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) and cross-validate with orthogonal assays (e.g., calcium flux for receptor activation) .

Q. What retrosynthetic strategies and AI tools are applicable for derivatizing this compound?

- Methodological Answer :

- AI-Driven Retrosynthesis : Use tools like Pistachio or Reaxys to predict feasible routes for introducing substituents (e.g., halogenation at the cycloheptane ring). Prioritize one-step reactions (e.g., Buchwald-Hartwig amination) to minimize side products .

- Functionalization : Target the amine group for sulfonylation or acylation. Screen reaction conditions (e.g., DMF, 80°C) using high-throughput robotic platforms .

Q. How does this compound compare to N-(sec-butyl)cycloheptanamine hydrobromide in terms of physicochemical properties?

- Methodological Answer :

- LogP Analysis : Calculate partition coefficients using HPLC retention times (C18 column, isocratic methanol/water). The ethylpropyl group increases hydrophobicity (LogP ~2.5) vs. sec-butyl analogs (LogP ~2.0) .

- Solubility : Perform shake-flask assays in PBS (pH 7.4). The larger cycloheptane ring may reduce aqueous solubility (≈10 mg/mL) compared to cyclohexane derivatives (≈15 mg/mL) .

Data and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in neuropharmacological studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism. Report EC₅₀/IC₅₀ values with 95% confidence intervals .

- Outlier Detection : Apply Grubbs’ test to exclude aberrant data points from patch-clamp or electrophysiology recordings .

Q. How to design experiments to assess metabolic stability in hepatic microsomes?

- Methodological Answer :

- Incubation Conditions : Use human liver microsomes (1 mg/mL) with NADPH (1 mM) at 37°C. Sample at 0, 5, 15, 30, and 60 minutes .

- Analytical Method : Quantify parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。